molecular formula C26H35NO4 B11216675 2-ethyl-1-(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one

2-ethyl-1-(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one

Cat. No.: B11216675
M. Wt: 425.6 g/mol
InChI Key: VQOZQTHUKDVKPC-UHFFFAOYSA-N
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Description

2-ethyl-1-(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its intricate structure, which includes an isoquinoline core, multiple methoxy groups, and an ethylphenoxy moiety. It is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-1-(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one typically involves multiple steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as methyl iodide and a base like potassium carbonate.

    Attachment of the Ethylphenoxy Moiety: The ethylphenoxy group can be attached through an etherification reaction, where the phenol derivative reacts with an alkyl halide in the presence of a base.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions typically involve a strong electrophile and a Lewis acid catalyst.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-ethyl-1-(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-ethyl-1-(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethyl-1-(1-((4-methylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one
  • 2-ethyl-1-(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)pentan-1-one

Uniqueness

The uniqueness of 2-ethyl-1-(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical reactivity and potential biological activities that may not be present in similar compounds.

Properties

Molecular Formula

C26H35NO4

Molecular Weight

425.6 g/mol

IUPAC Name

2-ethyl-1-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]butan-1-one

InChI

InChI=1S/C26H35NO4/c1-6-18-9-11-21(12-10-18)31-17-23-22-16-25(30-5)24(29-4)15-20(22)13-14-27(23)26(28)19(7-2)8-3/h9-12,15-16,19,23H,6-8,13-14,17H2,1-5H3

InChI Key

VQOZQTHUKDVKPC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C(CC)CC)OC)OC

Origin of Product

United States

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